Cas no 2022767-30-0 (1-(3-amino-4-bromo-1H-pyrazol-1-yl)methylcyclopentane-1-carbonitrile)

1-(3-Amino-4-bromo-1H-pyrazol-1-yl)methylcyclopentane-1-carbonitrile is a specialized heterocyclic compound featuring a pyrazole core functionalized with amino and bromo substituents, linked to a cyclopentane-carbonitrile moiety. This structure offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where its reactive sites enable further derivatization. The presence of both amino and bromo groups facilitates selective cross-coupling reactions, while the carbonitrile functionality enhances reactivity in cyclization or nucleophilic addition processes. Its stable yet modifiable framework makes it a valuable intermediate for developing biologically active molecules. The compound’s purity and well-defined stereochemistry ensure reproducibility in advanced organic synthesis.
1-(3-amino-4-bromo-1H-pyrazol-1-yl)methylcyclopentane-1-carbonitrile structure
2022767-30-0 structure
Product name:1-(3-amino-4-bromo-1H-pyrazol-1-yl)methylcyclopentane-1-carbonitrile
CAS No:2022767-30-0
MF:C10H13BrN4
MW:269.141020536423
CID:6136542
PubChem ID:165963865

1-(3-amino-4-bromo-1H-pyrazol-1-yl)methylcyclopentane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(3-amino-4-bromo-1H-pyrazol-1-yl)methylcyclopentane-1-carbonitrile
    • 1-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclopentane-1-carbonitrile
    • 2022767-30-0
    • EN300-1111653
    • Inchi: 1S/C10H13BrN4/c11-8-5-15(14-9(8)13)7-10(6-12)3-1-2-4-10/h5H,1-4,7H2,(H2,13,14)
    • InChI Key: GKCHHFOVAHZRGN-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=NN(C=1)CC1(C#N)CCCC1

Computed Properties

  • Exact Mass: 268.03236g/mol
  • Monoisotopic Mass: 268.03236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 67.6Ų

1-(3-amino-4-bromo-1H-pyrazol-1-yl)methylcyclopentane-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1111653-2.5g
1-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclopentane-1-carbonitrile
2022767-30-0 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1111653-1.0g
1-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclopentane-1-carbonitrile
2022767-30-0
1g
$1414.0 2023-05-23
Enamine
EN300-1111653-0.1g
1-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclopentane-1-carbonitrile
2022767-30-0 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1111653-0.05g
1-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclopentane-1-carbonitrile
2022767-30-0 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1111653-10.0g
1-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclopentane-1-carbonitrile
2022767-30-0
10g
$6082.0 2023-05-23
Enamine
EN300-1111653-5.0g
1-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclopentane-1-carbonitrile
2022767-30-0
5g
$4102.0 2023-05-23
Enamine
EN300-1111653-1g
1-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclopentane-1-carbonitrile
2022767-30-0 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1111653-0.25g
1-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclopentane-1-carbonitrile
2022767-30-0 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1111653-0.5g
1-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclopentane-1-carbonitrile
2022767-30-0 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1111653-5g
1-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclopentane-1-carbonitrile
2022767-30-0 95%
5g
$3065.0 2023-10-27

Additional information on 1-(3-amino-4-bromo-1H-pyrazol-1-yl)methylcyclopentane-1-carbonitrile

1-(3-Amino-4-Bromo-1H-Pyrazol-1-Yl)Methylcyclopentane-1-Carbonitrile: A Comprehensive Overview

The compound 1-(3-amino-4-bromo-1H-pyrazol-1-yl)methylcyclopentane-1-carbonitrile (CAS No: 2022767-30-0) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrazole ring system and a cyclopentane backbone, both of which contribute to its unique chemical properties and reactivity.

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a key structural component of this molecule. The substitution pattern on the pyrazole ring, namely the presence of an amino group at position 3 and a bromine atom at position 4, introduces additional functional diversity. These substituents not only influence the electronic properties of the molecule but also play a crucial role in its biological activity and reactivity.

The cyclopentane moiety attached to the pyrazole ring via a methylene group adds rigidity and stability to the molecule. The carbonitrile group (-CN) located at position 1 of the cyclopentane ring further enhances the compound's electronic characteristics, making it a versatile building block for various chemical transformations. This combination of functional groups makes 1-(3-amino-4-bromo-1H-pyrazol-1-yl)methylcyclopentane-1-carbonitrile an attractive candidate for applications in medicinal chemistry, materials science, and catalysis.

Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, researchers have explored its role in designing inhibitors for key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The amino group on the pyrazole ring facilitates hydrogen bonding interactions, which are critical for binding to enzyme active sites.

In addition to its biological applications, 1-(3-amino-4-bromo-1H-pyrazol-1-yl)methylcyclopentane-1-carbonitrile has shown promise in materials science as a precursor for advanced polymers and nanomaterials. The bromine substituent on the pyrazole ring enables controlled radical polymerization reactions, leading to the formation of high-performance polymers with tailored mechanical and thermal properties.

From a synthetic perspective, this compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and cycloaddition reactions. The use of microwave-assisted synthesis has been reported to significantly enhance reaction efficiency and yield high-purity products. Such advancements in synthetic methodology underscore the importance of this compound as a valuable intermediate in organic synthesis.

Furthermore, computational studies have provided insights into the electronic structure and reactivity of 1-(3-amino-4-bromo-1H-pyrazol-1-Yl)methylcyclopentane-1-carbonitrile. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant π-electron delocalization across its conjugated system, which contributes to its stability and reactivity under various reaction conditions.

In conclusion, 1-(3-amino-4-bromo-1H-pyrazol-1-Yl)methylcyclopentane-1-carbonitrile (CAS No: 2022767-30-X) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, functional diversity, and reactivity make it an invaluable tool for researchers in their quest to develop novel materials and therapeutic agents.

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